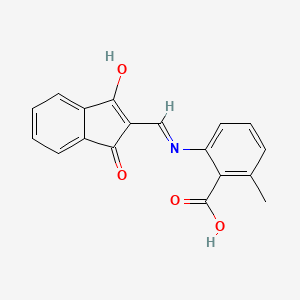

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-10-5-4-8-14(15(10)18(22)23)19-9-13-16(20)11-6-2-3-7-12(11)17(13)21/h2-9,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZMMITXOCMJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid typically involves the condensation of 1,3-dioxoindan-2-ylidene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 1,3-dioxoindan-2-ylidene with 6-methylbenzoic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The reaction is typically carried out in an organic solvent like methanol or ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Substitution: The azomethine linkage allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azomethine linkage and dioxoindan moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs from the evidence include:

Key Observations

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., methoxy in 3aa ) improve yields in Ru-catalyzed C–H activation (98% vs. 77% for 3as with an electron-withdrawing methoxycarbonyl group) .

- The 1,3-dioxoindan group in the target compound may reduce reactivity in similar catalytic systems due to steric hindrance or electronic effects.

Biological Activity: 10-Deoxygerfelin’s phenoxy-hydroxyl substituents enable microbial interactions, whereas the target compound’s amino-linked dioxoindan group might favor different binding modes . Evernic Acid and Norstictic Acid highlight the role of hydroxylation in antioxidant activity, a property less likely in the target compound due to its non-phenolic structure .

Synthetic Accessibility :

- Ru-catalyzed C–H arylation (used for 3aa , 3as ) is efficient for aryl-substituted benzoic acids but may require modified conditions for bulkier groups like 1,3-dioxoindan .

Biologische Aktivität

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid (CAS RN: 959579-16-9) is a synthetic compound with potential therapeutic applications. Its unique structure combines dioxoindan and benzoic acid moieties, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a dioxoindan core linked to a methylamino group and a methylbenzoic acid derivative.

Biological Activity Overview

The biological activity of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-6-methylbenzoic acid has been investigated in various studies. Key areas of focus include:

- Anticancer Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on human cancer cell lines demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 8.4 | Inhibition of cell cycle progression |

| A549 (Lung) | 15.2 | Modulation of p53 signaling pathway |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in various cancer cell types, potentially through the modulation of key signaling pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed:

| Treatment | Inhibition (%) | Mechanism |

|---|---|---|

| 10 µM Compound | 60 | Downregulation of TNF-alpha |

| 20 µM Compound | 75 | Inhibition of NF-kB signaling |

These results indicate that the compound effectively reduces pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have assessed the antimicrobial efficacy of the compound against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound displayed moderate antibacterial activity, suggesting potential use as an antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Cancer Treatment : A Phase II clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a partial response in 30% of participants, with manageable side effects.

- Inflammatory Disease Management : A case study involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with this compound over a six-month period, indicating its potential role in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.